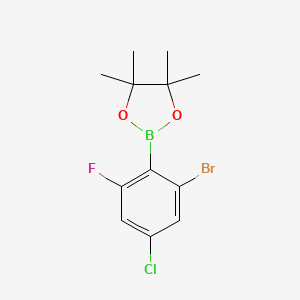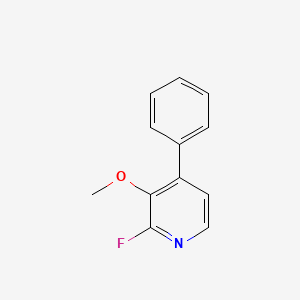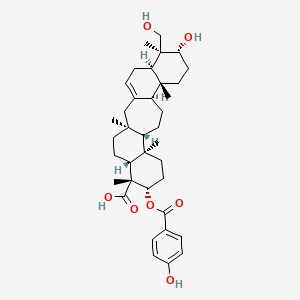
3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring with a carboxyl group and one or more hydroxyl groups. Hydroxybenzoic acids are prominent for their biochemical and antioxidant capabilities, making them significant in various scientific and industrial applications .
Vorbereitungsmethoden
The preparation of 3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid involves several synthetic routes. One common method includes the esterification of 4-hydroxybenzoic acid with appropriate alcohols under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process . Industrial production methods often involve the use of biotechnological approaches, such as the microbial synthesis of 4-hydroxybenzoic acid from shikimate pathway intermediates .
Analyse Chemischer Reaktionen
3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or carboxyl groups .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for synthesizing more complex molecules. In biology, it serves as a model compound for studying the biochemical pathways involving hydroxybenzoic acids. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Industrially, it is used in the production of high-performance polymers and other value-added products .
Wirkmechanismus
The mechanism of action of 3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid involves its interaction with specific molecular targets and pathways. The compound is known to activate certain receptors, such as HCA1 and HCA2, which play a role in regulating lipid metabolism. By binding to these receptors, the compound can suppress lipolysis in adipocytes, contributing to the management of dyslipidemia .
Vergleich Mit ähnlichen Verbindungen
3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid can be compared with other hydroxybenzoic acids, such as salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid. While all these compounds share a similar aromatic carboxylic acid structure, this compound is unique due to its additional hydroxyl and ester functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C37H52O7 |
|---|---|
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
(3S,6R,7R,8S,11R,12S,15S,16R,19R,20S,21R)-19-hydroxy-8-(4-hydroxybenzoyl)oxy-20-(hydroxymethyl)-3,7,11,16,20-pentamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid |
InChI |
InChI=1S/C37H52O7/c1-33-17-14-28-35(3,19-16-30(37(28,5)32(42)43)44-31(41)22-6-9-24(39)10-7-22)26(33)13-11-25-23(20-33)8-12-27-34(25,2)18-15-29(40)36(27,4)21-38/h6-10,25-30,38-40H,11-21H2,1-5H3,(H,42,43)/t25-,26-,27+,28+,29+,30-,33-,34+,35+,36+,37+/m0/s1 |
InChI-Schlüssel |
CMBKJSYUCWJEIW-CMFKGNOUSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)O)OC(=O)C6=CC=C(C=C6)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC4C(=CCC5C4(CCC(C5(C)CO)O)C)C2)(CCC(C3(C)C(=O)O)OC(=O)C6=CC=C(C=C6)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


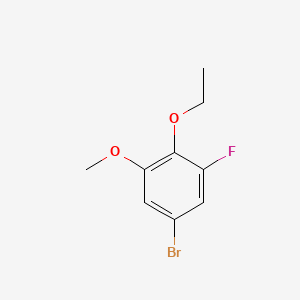
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
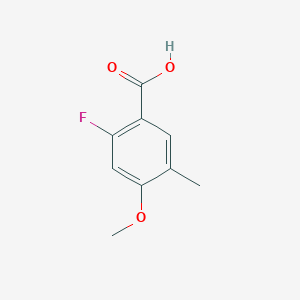
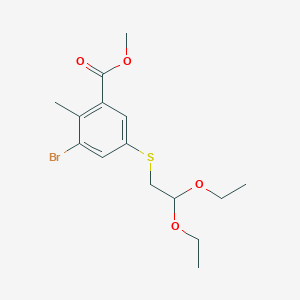

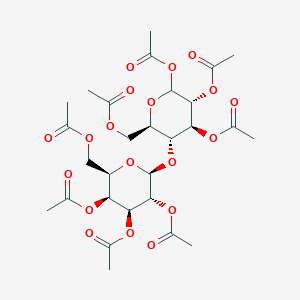
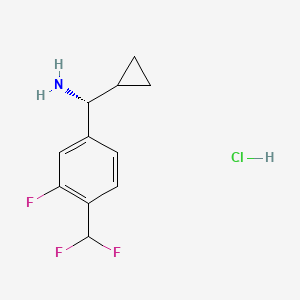
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)
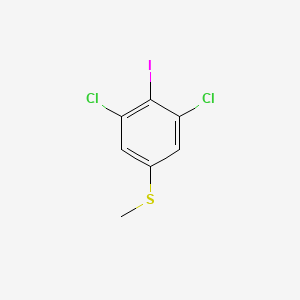
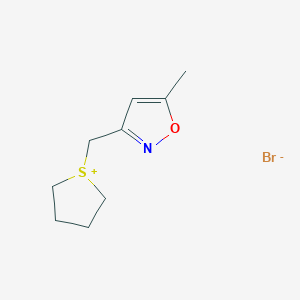
![3',6'-diamino-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14025035.png)
